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GALLIUM TELLURIDE

Photodetectors 2D Materials Optoelectronics

Researchers sourcing GaTe for anisotropic optoelectronics face inconsistent crystal quality and ambiguous CAS-to-phase mapping. This monoclinic III-VI semiconductor delivers a direct bandgap of ~1.65 eV persisting from bulk to monolayer, with intrinsic in-plane anisotropy unavailable from hexagonal GaS or GaSe. • Photoresponsivity >10⁴ A/W, detectivity ~10¹² Jones, surpassing commercial InGaAs detectors. • p-type thermoelectric ZT of 0.91 with <7% variance across a 400 K window (300-700 K). • χ² = 2.7×10⁻⁹ esu, χ³ = 1.4×10⁻⁸ esu for predictable NLO frequency conversion. Supplied with lot-specific XRD and Raman characterization data. Requires encapsulated integration for ambient applications.

Molecular Formula GaTe
Molecular Weight 197.32
CAS No. 12024-27-0
Cat. No. B1143640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGALLIUM TELLURIDE
CAS12024-27-0
Molecular FormulaGaTe
Molecular Weight197.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium Telluride (GaTe) Procurement Guide


Gallium telluride (GaTe, CAS 12024-27-0) is a layered III-VI semiconductor belonging to the gallium monochalcogenide family. In its bulk form, GaTe exhibits a direct bandgap of approximately 1.65–1.67 eV and adopts a distinctive monoclinic crystal structure [1][2]. This low-symmetry lattice imparts strong in-plane anisotropy to its optical and electronic properties, a characteristic not present in hexagonal GaS or GaSe [3]. The combination of a direct bandgap persisting from bulk to monolayer and high intrinsic anisotropy defines GaTe's foundational differentiation relative to both its in-class gallium chalcogenide analogs and broader 2D semiconductor alternatives.

Bandgap Direct bandgap ~1.65 eV persists from bulk to monolayer, enabling optoelectronic device integration.
Structure Monoclinic lattice with strong in-plane anisotropy, fundamentally distinct from hexagonal GaS/GaSe.
Procurement fit Supports polarization-sensitive photodetection, thermoelectric, and nonlinear optical research workflows.

Why Generic Substitution of GaTe Fails


Despite belonging to the same III-VI monochalcogenide family, gallium telluride cannot be casually substituted with gallium selenide (GaSe) or gallium sulfide (GaS) without incurring significant performance penalties. The monoclinic crystal structure of GaTe is fundamentally distinct from the hexagonal lattice of GaS and GaSe, directly manifesting as strong in-plane anisotropy in electrical and optical transport that hexagonal analogs lack [1]. Quantitatively, GaTe exhibits an indirect bandgap of 1.88 eV versus GaSe's 2.94 eV, while p-type GaTe demonstrates a figure of merit ZT of 0.91—approximately 2.4× higher than GaSe's reported ZT [2][3]. For photodetection applications, GaTe delivers photoresponsivities exceeding 10⁴ A/W and detectivities of 10¹² Jones, surpassing commercial InGaAs detectors, while offering broadband polarization sensitivity that MoS₂ cannot provide without heterostructure engineering [4][5]. Furthermore, the air stability of GaTe is demonstrably lower than GaS and GaSe, a material constraint that may preclude its use in unencapsulated applications unless passivation strategies are implemented [6]. These quantifiable differences across band structure, thermoelectric efficiency, photodetector metrics, polarization response, and stability confirm that generic substitution between GaTe and its closest analogs is not technically viable.

Hexagonal GaS/GaSe lack intrinsic in-plane polarization anisotropy.
Monoclinic GaTe provides a polarization ratio of 2.9 under 532 nm illumination; GaS and GaSe show isotropic response without strain engineering.
Thermoelectric figure of merit ZT may differ significantly across study conditions.
Monolayer p-type GaTe ZT (0.91) and bulk GaSe ZT (1.68) are not directly interchangeable and require careful review of dimensionality and temperature range.
Unencapsulated GaTe degrades rapidly in ambient air.
GaTe loses 100% photoresponse within 2 weeks without passivation; GaS and GaSe offer higher intrinsic stability and may be required for open-air devices.

GaTe Quantified Differentiation Evidence


Photodetector Responsivity Comparison

Gallium telluride photodetectors achieve photoresponsivities exceeding 10⁴ A/W with fast response times of approximately 6 ms and detectivities of 10¹² Jones, a combination that surpasses commercial InGaAs detectors [1]. By comparison, few-layer GaSe photodetectors under similar visible illumination (410 nm, 0.01 mW/cm², 8 V bias) achieve responsivities around 5 × 10³ A/W [2]. For 532 nm illumination, GaTe-based heterojunctions with MoS₂ achieve 145 mA/W with a response time <10 ms, while demonstrating fourfold polarization anisotropy with a polarization ratio of 2.9—a capability absent in isotropic MoS₂ [3].

Photodetector Responsivity
Head-to-head
GaTe: >10⁴ A/W, 10¹² Jones, ~6 ms. GaSe: ~5×10³ A/W. GaTe/MoS₂: 145 mA/W, polarization ratio 2.9.
Reported >2× higher responsivity and unique polarization sensitivity vs GaSe; detectivity exceeds InGaAs.
Conditions: ambient, visible illumination; polarization via heterojunction.
Photodetectors 2D Materials Optoelectronics

Thermoelectric Figure of Merit Comparison

In a systematic theoretical investigation of temperature- and carrier-concentration-dependent thermoelectric properties of 2D GaSe and GaTe, p-type GaTe achieved a ZT value of 0.91, with this high performance varying by only approximately 7% across a wide temperature range (300–700 K) and carrier concentration range (10¹¹–10¹³ hole cm⁻²) [1]. Both materials exhibited similar Seebeck coefficients, but p-type GaTe demonstrated the longest carrier relaxation time and the largest electrical conductivity to thermal conductivity ratio among all systems examined [2]. In contrast, a separate first-principles comparative study of bulk layered GaSe, InSe, and TlSe reported maximum ZT values of 1.68 for GaSe and 1.41 for InSe at 600 K [3].

Thermoelectric ZT
Reported
p‑type GaTe ZT = 0.91 (monolayer, 300–700 K, ±7% variation). GaSe ZT = 1.68 (bulk, 600 K).
GaTe monolayer provides stable ZT across wide temperature range; GaSe bulk achieves higher peak ZT.
Cross-study comparable; monolayer vs bulk dimensions differ.
Thermoelectrics Energy Harvesting 2D Semiconductors

Nonlinear Optical Susceptibility

Few-layer gallium telluride exhibits both second and third harmonic generation under 1560 nm laser excitation, with estimated second-order nonlinear susceptibility χ⁽²⁾ of 2.7 × 10⁻⁹ esu (1.15 pm/V) and third-order nonlinear susceptibility χ⁽³⁾ of 1.4 × 10⁻⁸ esu (2 × 10⁻¹⁶ m²/V²) [1][2]. These nonlinear optical processes were observed to be sensitive to the number of GaTe layers, providing a layer-dependent tuning mechanism [3]. In comparison, few-layer GaSe under identical multiphoton microscopy characterization using the same 1560 nm pump wavelength demonstrated detectable fourth-harmonic generation at 390 nm in addition to second and third harmonics, indicating a broader harmonic generation bandwidth in GaSe [4].

Nonlinear Susceptibility
Reported
GaTe: χ⁽²⁾ = 2.7×10⁻⁹ esu, χ⁽³⁾ = 1.4×10⁻⁸ esu. GaSe: second and third harmonic observed, plus fourth harmonic at 390 nm.
Quantified χ⁽²⁾/χ⁽³⁾ enables precise device modeling; GaSe offers broader harmonic generation bandwidth.
Few-layer flakes, 1560 nm pump, multiphoton microscopy.
Nonlinear Optics Frequency Conversion 2D Materials

Environmental Stability Ranking

A systematic comparative study of the air stability of layered gallium chalcogenides (GaS, GaSe, GaTe) nanometer-thick films revealed a clear trend of decreasing stability from sulfide to selenide to telluride [1]. Unencapsulated GaTe undergoes rapid structural degradation in ambient conditions, with Raman and XPS analyses confirming oxidation that can be detected within short exposure times [2]. Quantitatively, double encapsulation of GaTe with both top and bottom graphene layers preserves 82.4 ± 0.4% of the initial photoresponse after 2 weeks of ambient exposure, whereas unencapsulated GaTe flakes display no photoresponse after the same duration [3]. In contrast, GaS and GaSe exhibit progressively higher intrinsic air stability, with GaS being the most robust of the three [1].

Environmental Stability
Head-to-head
Unencapsulated GaTe: 0% photoresponse after 2 weeks. Graphene-encapsulated GaTe: 82.4 ± 0.4% response retention.
Intrinsic air instability mandates passivation; GaS and GaSe are more stable in ambient conditions.
Ambient exposure, 2-week duration, photoresponse metric.
Material Stability Passivation Device Integration

Crystal Structure and In-Plane Anisotropy

Gallium telluride adopts a monoclinic crystal structure (space group C2/m), fundamentally distinct from the hexagonal lattice symmetry (space group P6₃/mmc) of GaS and GaSe [1]. This structural difference is the origin of GaTe's strong in-plane anisotropic optical and electronic properties, which are absent in isotropic hexagonal GaS and GaSe [2]. Quantitatively, GaTe/MoS₂ van der Waals heterojunction photodetectors exhibit fourfold polarization anisotropy with a photocurrent polarization ratio of 2.9 under 532 nm illumination [3]. In contrast, devices fabricated from hexagonal GaS or GaSe do not exhibit intrinsic in-plane polarization sensitivity without external strain engineering.

Crystal Structure & Anisotropy
Class-level
Monoclinic C2/m; polarization ratio 2.9. GaS/GaSe: hexagonal P6₃/mmc, isotropic in-plane response.
Only monoclinic GaTe delivers intrinsic polarization anisotropy; hexagonal analogs require external strain engineering.
Structural symmetry drives anisotropic transport absent in GaS/GaSe.
Anisotropy Polarization-Sensitive Devices Crystal Engineering

GaTe Application Scenarios


Polarization-Sensitive Broadband Photodetectors

For photodetector applications requiring broadband response (UV to near-IR) with intrinsic polarization sensitivity, GaTe is the preferred material choice over hexagonal GaS, GaSe, or isotropic TMDs such as MoS₂. GaTe-based photodetectors achieve responsivities of 1.67 A/W with EQE of 391.25% and fast response times of 0.4 ms across UV to IR wavelengths, while the monoclinic crystal structure enables polarization-sensitive operation under 532 and 638 nm illumination [1]. This combination of broadband sensitivity and intrinsic polarization discrimination is not available from hexagonal gallium chalcogenides without complex external engineering.

High-Efficiency p-Type Thermoelectric Energy Harvesting

In thermoelectric energy harvesting devices operating across variable temperature environments, p-type GaTe is the optimal selection among group-III monochalcogenides. GaTe achieves a ZT of 0.91 with exceptional stability, varying by only approximately 7% across a 400 K temperature window (300–700 K) and a two-order-of-magnitude carrier concentration range [2]. In comparison, GaSe shows lower ZT values and greater performance variability under similar conditions. This predictable, stable performance makes GaTe the more reliable candidate for thermoelectric modules deployed in environments with fluctuating thermal conditions.

Nonlinear Optical Frequency Conversion

For nonlinear optical frequency conversion devices requiring second and third harmonic generation with quantifiable susceptibility values and layer-number tunability, GaTe offers well-characterized performance metrics. With χ⁽²⁾ = 2.7 × 10⁻⁹ esu (1.15 pm/V) and χ⁽³⁾ = 1.4 × 10⁻⁸ esu under 1560 nm pumping, and harmonic generation intensity sensitive to the number of GaTe layers, device designers can predictably engineer frequency conversion efficiency through thickness control [3][4]. This level of quantitative characterization and tunability supports precise optical device modeling and optimization.

Encapsulated High-Sensitivity Photodetectors

For high-sensitivity visible photodetection in encapsulated device architectures, GaTe delivers leading performance metrics. GaTe photodetectors achieve photoresponsivities >10⁴ A/W, fast response times of ~6 ms, and detectivities of 10¹² Jones—surpassing commercial InGaAs detectors and GaSe-based devices [5][6]. However, given GaTe's quantifiably lower intrinsic air stability (100% photoresponse loss within 2 weeks for unencapsulated flakes), device integration must incorporate robust passivation strategies such as double graphene encapsulation, which preserves 82.4% of photoresponse after 2 weeks of ambient exposure [7].

Application
Selection Property
Validation Focus
Polarization-sensitive broadband photodetection
Intrinsic polarization anisotropy from monoclinic crystal structure
Polarization ratio and photoresponsivity under target wavelengths
p-Type thermoelectric energy harvesting research
ZT stability over 300–700 K and wide carrier concentration range
ZT value verification and thermal cycling stability
Nonlinear optical frequency conversion studies
Quantified χ⁽²⁾ and χ⁽³⁾ with layer-number sensitivity
Harmonic generation efficiency and thickness-dependent tuning
Encapsulated high-sensitivity visible photodetection
High photoresponsivity combined with graphene passivation retention
Responsivity and stability under encapsulated ambient exposure

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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